4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate
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Overview
Description
4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate is a complex organic compound with the molecular formula C28H22N2O6 and a molecular weight of 482.497 g/mol . This compound is known for its unique structure, which includes both diazenyl and methoxybenzoate functional groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate typically involves multiple steps. One common method includes the diazotization of 4-aminophenyl 3-methoxybenzoate followed by coupling with 4-hydroxyphenyl 3-methoxybenzoate under controlled conditions. The reaction is usually carried out in an acidic medium, and the temperature is carefully monitored to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The methoxybenzoate groups may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate
- 4-(1-{4-[(2-Methoxybenzoyl)oxy]phenyl}cyclohexyl)phenyl 2-methoxybenzoate
- 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate is unique due to its combination of diazenyl and methoxybenzoate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N2O6 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[[4-(3-methoxybenzoyl)oxyphenyl]diazenyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C28H22N2O6/c1-33-25-7-3-5-19(17-25)27(31)35-23-13-9-21(10-14-23)29-30-22-11-15-24(16-12-22)36-28(32)20-6-4-8-26(18-20)34-2/h3-18H,1-2H3 |
InChI Key |
JKXCDCSOARAOME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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